molecular formula C7H6BrN3O B3059272 5-Amino-6-bromo-1,3-dihydro-benzoimidazol-2-one CAS No. 96222-57-0

5-Amino-6-bromo-1,3-dihydro-benzoimidazol-2-one

Cat. No. B3059272
CAS RN: 96222-57-0
M. Wt: 228.05 g/mol
InChI Key: NWPYFCGHXZCCIN-UHFFFAOYSA-N
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Description

5-Amino-6-bromo-1,3-dihydro-benzoimidazol-2-one is a chemical compound with the molecular formula C9H10BrN3O and a molecular weight of 256.10 . It is used in biochemical research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrN3O/c1-12-7-3-5(10)6(11)4-8(7)13(2)9(12)14/h3-4H,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed molecular structure analysis is not available in the search results.

Scientific Research Applications

Antimicrobial Activities

Compounds containing the 5-Amino-6-bromo-1,3-dihydro-benzoimidazol-2-one moiety have been investigated for their antimicrobial activities. A study synthesized derivatives of benzoimidazole and tested them against various bacteria and fungi. These compounds, including those with the benzoimidazol-2-one structure, exhibited significant effectiveness against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeuroginosa, Candida albicans, and Aspergillus niger (Abd El-Meguid, 2014).

Biological Activities and Anticancer Potential

Other research focused on synthesizing benzimidazolone derivatives, including this compound, and evaluating their biological activities. These studies found that such derivatives showed promising antibacterial, antituberculosis, and antifungal activities. Moreover, some compounds exhibited notable activity against Mycobacterium tuberculosis, highlighting their potential in anticancer treatments (Karale, Rindhe, & Rode, 2015).

Potential in Drug Design

Further research into this compound derivatives has involved computational drug design. A study developed a pharmacophore model for inhibitors of Escherichia coli’s DNA Gyrase B, identifying 2,5(6)-substituted benzimidazole derivatives as promising molecules. These derivatives, with key hydrogen bond donor/acceptor groups, were predicted to interact efficiently with bacterial targets, suggesting their potential in antibacterial drug design (Aroso, Guedes, & Pereira, 2021).

properties

IUPAC Name

5-amino-6-bromo-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPYFCGHXZCCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368510
Record name 5-Amino-6-bromo-1,3-dihydro-benzoimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96222-57-0
Record name 5-Amino-6-bromo-1,3-dihydro-benzoimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-6-bromo-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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